

Navigating the Safety Profile of D-Fructose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Fructose-d-2*

Cat. No.: *B12393342*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for D-Fructose, a monosaccharide commonly used in research and pharmaceutical development. This document synthesizes critical safety data, outlines detailed experimental protocols for toxicity assessment, and illustrates key metabolic pathways to ensure safe laboratory practices and inform risk assessment.

Hazard Identification and Classification

D-Fructose is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).^{[1][2]} It is a white crystalline powder that is odorless and freely soluble in water.^[3] While it has a low hazard profile, proper handling is essential to minimize any potential risks in a laboratory setting.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[4]
Molecular Weight	180.16 g/mol	[4]
Melting Point	103 - 105 °C	[3]
Solubility	Freely soluble in water	[3]
pH	5-7 (1.8% solution @ 25°C)	[5]

Toxicological Data

Test	Result	Reference
Acute Oral Toxicity (Rat)	LD50: 6450 mg/kg	[3]
Skin Corrosion/Irritation	Not classified as an irritant	[1]
Serious Eye Damage/Irritation	Not classified as an irritant	[1]
Respiratory or Skin Sensitization	Not classified as a sensitizer	[1]
Germ Cell Mutagenicity	Not classified as a mutagen	[1]
Carcinogenicity	Not classified as a carcinogen	[1][2]
Reproductive Toxicity	Not classified as a reproductive toxicant	[1]

Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

While D-Fructose has a low toxicity profile, adherence to standard laboratory safety practices is recommended to prevent unnecessary exposure.

PPE	Recommendation
Eye/Face Protection	Safety glasses with side shields or goggles are recommended.[5]
Skin Protection	Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6]
Respiratory Protection	Under normal use conditions where dust is not generated, respiratory protection is not required. If dust is generated, a NIOSH-approved respirator for dusts should be used.[5]

2.2. Handling and Storage

Aspect	Guideline
Handling	Avoid generating dust.[5] Ensure adequate ventilation.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 15-25°C.[1]
Incompatibilities	Avoid strong oxidizing agents.[7]

Emergency Procedures

3.1. First Aid Measures

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If symptoms occur, seek medical attention.[2]
Skin Contact	Wash off with soap and plenty of water.[7]
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician if you feel unwell.[2]

3.2. Fire-Fighting Measures

D-Fructose is combustible.[7] In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus.[4]

3.3. Accidental Release Measures

For spills, sweep up the material and place it in a suitable, closed container for disposal.[7] Avoid generating dust. Ensure adequate ventilation.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and mutagenicity of a substance like D-Fructose.

4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance.[8]

- Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level.[8] The outcome of this first step (mortality or survival) determines the next dosing level.[9]

- Procedure:
 - Healthy, young adult rats are acclimatized to the laboratory conditions.
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.[\[10\]](#)
 - The starting dose is selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[\[10\]](#)
 - Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.[\[11\]](#)
 - A gross necropsy is performed on all animals at the end of the observation period.[\[11\]](#)
- Evaluation: The results allow for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[\[12\]](#)

4.2. Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[\[13\]](#)[\[14\]](#)

- Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner to observe for skin reactions.[\[15\]](#)
- Procedure:
 - A small area of the animal's fur is clipped.
 - The test substance is applied to a small patch of skin and covered with a gauze patch.[\[15\]](#)
 - The patch is left in place for a specified period (typically 4 hours).[\[16\]](#)
 - After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[\[16\]](#)

- The skin reactions are scored according to a standardized grading scale.[\[15\]](#)
- Evaluation: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[\[14\]](#)

4.3. Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.[\[17\]](#)

- Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[\[9\]](#)
- Procedure:
 - A single dose of the substance is applied into the eye.[\[18\]](#)
 - The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[\[9\]](#)
 - Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored using a standardized scale.[\[19\]](#)
 - The use of analgesics and anesthetics is recommended to minimize animal distress.[\[18\]](#)
- Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.[\[20\]](#)

4.4. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.[\[21\]](#)

- Principle: The test uses specific strains of bacteria (e.g., *Salmonella typhimurium*) that are unable to synthesize the amino acid histidine.[\[22\]](#) The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[\[22\]](#)
- Procedure:

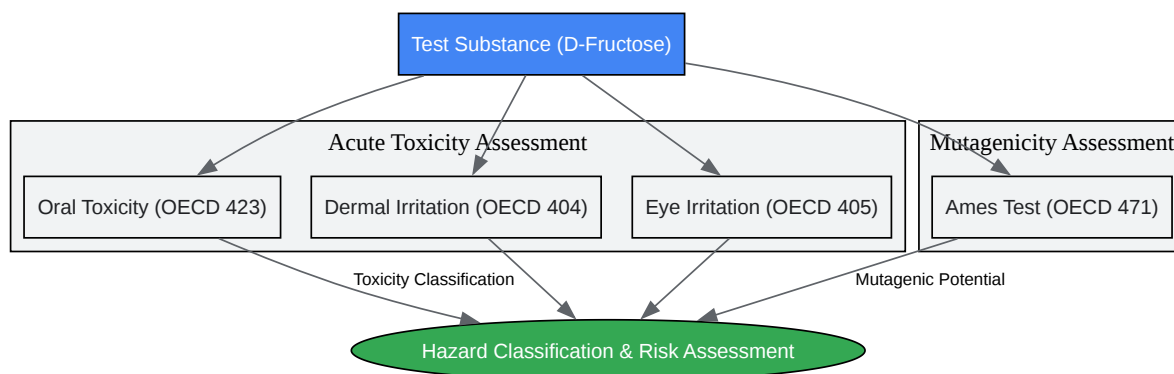
- The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[\[22\]](#)
- The treated bacteria are plated on a minimal agar medium lacking histidine.[\[23\]](#)
- The plates are incubated for 48-72 hours.[\[22\]](#)
- The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.[\[23\]](#)
- Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[24\]](#)

Metabolic Pathways of D-Fructose

Understanding the metabolic fate of D-Fructose is crucial for assessing its biological activity and potential for toxicity. Fructose metabolism primarily occurs in the liver and bypasses a key regulatory step in glycolysis.

Fructose and Glucose Metabolic Pathways

The diagram above illustrates how fructose enters the glycolytic pathway. In the liver, it is rapidly phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, bypassing the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1).[\[25\]](#)[\[26\]](#)



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Workflow for Safety Assessment of D-Fructose

This workflow diagram outlines the logical progression for evaluating the safety of a chemical substance like D-Fructose, starting from the substance itself and proceeding through various toxicity and mutagenicity tests to arrive at a hazard classification.

Conclusion

D-Fructose is a substance with a low acute toxicity profile and is not classified as hazardous under GHS. However, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to ensure a safe working environment. The experimental protocols and metabolic pathway information provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with D-Fructose, enabling them to conduct their work safely and with a thorough understanding of its biological context.

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- To cite this document: BenchChem. [Navigating the Safety Profile of D-Fructose: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393342#d-fructose-d-2-safety-and-handling-guidelines]

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